YM-155 hydrochloride, also known as Sepantronium bromide, is a novel small-molecule compound recognized for its potent inhibitory effects on survivin, a member of the inhibitor of apoptosis gene family. This compound has garnered attention due to its potential therapeutic applications in various cancers, including non-small cell lung cancer, melanoma, and aggressive non-Hodgkin lymphoma. Its ability to suppress tumor growth and induce apoptosis in cancer cells makes it a significant focus of research in oncology.
YM-155 hydrochloride is synthesized from 8-quinolinol and has been classified as a small-molecule survivin suppressor. It specifically targets the survivin gene promoter, leading to decreased expression of survivin without significantly affecting other members of the inhibitor of apoptosis family or B-cell lymphoma 2 related proteins. This selective action enhances its potential as an anti-cancer agent while minimizing off-target effects .
The synthesis of YM-155 hydrochloride involves several key steps:
These methods highlight the complexity and precision required in synthesizing YM-155 hydrochloride.
YM-155 hydrochloride exhibits a unique molecular structure characterized by its quinoline core. The structural formula can be represented as follows:
The compound features multiple functional groups that contribute to its biological activity, including hydroxyl and amine groups that are crucial for its interaction with biological targets.
The chemical reactions involved in the synthesis of YM-155 hydrochloride include:
These reactions underscore the intricate chemistry that underpins the successful synthesis of YM-155 hydrochloride.
YM-155 hydrochloride exerts its anti-cancer effects primarily through:
These mechanisms highlight YM-155's multifaceted approach to inducing cancer cell death.
YM-155 hydrochloride possesses distinct physical and chemical properties:
The physical properties contribute to its bioavailability and efficacy as an anti-cancer agent.
YM-155 hydrochloride has several significant applications in scientific research:
YM155 hydrochloride (sepantronium bromide) functions as a potent survivin (BIRC5) suppressant by disrupting transcriptional regulation rather than directly inhibiting the protein. Survivin, a nodal inhibitor of apoptosis protein (IAP), is overexpressed in malignancies but minimally detectable in normal tissues, making it a therapeutic target. YM155 selectively suppresses survivin promoter activity by targeting the interleukin enhancer-binding factor 3 (ILF3)/p54nrb complex, which regulates survivin transcription. Binding studies confirm YM155 directly interacts with ILF3, preventing its association with the survivin promoter and reducing survivin mRNA and protein levels by >90% in pancreatic, renal, and breast cancer cells at nanomolar concentrations (IC50 = 0.54 nM) [5] [9]. This transcriptional suppression is independent of p53 status, enabling efficacy in p53-deficient tumors [6].
Table 1: Transcriptional Regulators Targeted by YM155
Regulatory Complex | Function in Survivin Expression | Effect of YM155 |
---|---|---|
ILF3/p54nrb | Binds survivin promoter enhancer | Disrupts complex formation |
Sp1 transcription factor | Activates survivin basal transcription | Indirect suppression |
NF-κB | Upregulates survivin in response to cytokines | Inhibition of NF-κB activity |
Beyond survivin, YM155 induces proteasomal degradation of cellular IAPs (cIAP1/2) and downregulates X-linked IAP (XIAP). In gastric cancer cells, YM155 triggers cIAP1 auto-ubiquitination and degradation, with sensitivity correlating with cIAP1 stability. Knockdown of cIAP1 synergizes with YM155 to overcome resistance, while cIAP1 overexpression confers resistance [8]. Similarly, YM155 reduces XIAP and cIAP2 protein levels in renal carcinoma and glioma cells, diminishing their capacity to inhibit caspases-3, -7, and -9. This broad IAP suppression amplifies apoptotic signaling, as IAPs are critical buffers against cell death stimuli [3] [7].
YM155 upregulates death receptor 5 (DR5/TRAIL-R2), sensitizing cancer cells to extrinsic apoptosis. In pancreatic cancer, YM155 increases DR5 expression 3–5-fold, enabling synergistic cell death with DR5 agonists like lexatumumab or TRAIL. This synergy arises from enhanced caspase-8 activation and DISC formation, bypassing mitochondrial regulation [1] [10]. In cervical cancer (HeLa cells), YM155 co-treatment with TRAIL downregulates cFLIP (an endogenous caspase-8 inhibitor), further promoting DISC activity. The YM155/TRAIL combination induces 70% apoptosis versus <10% with either agent alone, demonstrating mechanistic synergy [10].
Table 2: YM155-Mediated Modulation of Apoptotic Pathways
Pathway | Key Components | YM155-Induced Change | Functional Outcome |
---|---|---|---|
Extrinsic | DR5 | Upregulation | Enhanced TRAIL sensitivity |
cFLIP | Downregulation (mRNA/protein) | Caspase-8 activation | |
Intrinsic | Bak | Oligomerization | Cytochrome c release |
Mcl-1 | Lysosomal degradation | Loss of mitochondrial integrity | |
IAP Network | Survivin | Transcriptional suppression | Caspase derepression |
cIAP1/XIAP | Ubiquitin-mediated degradation |
YM155 localizes to mitochondria due to its cationic properties, causing mitochondrial DNA (mtDNA) intercalation and dysfunction. Structural similarities to ethidium bromide enable mtDNA binding, evidenced by PicoGreen fluorescence quenching. This disrupts oxidative phosphorylation, depletes ATP, and collapses mitochondrial membrane potential (ΔΨm) within 3 hours [2]. Metabolomic profiling reveals YM155 reduces tricarboxylic acid (TCA) cycle intermediates (α-ketoglutarate, fumarate) and increases mitochondrial permeability, facilitating cytochrome c and SMAC/DIABLO release [2] [7]. In glioma and lung cancer, these events activate caspase-9 and apoptosis-inducing factor (AIF), triggering caspase-dependent and -independent apoptosis [2] [7].
YM155 directly modulates Bcl-2 family members to potentiate intrinsic apoptosis:
These shifts disrupt the balance between pro- (e.g., Bak, Bim) and anti-apoptotic (e.g., Mcl-1) Bcl-2 members, committing cells to mitochondrial apoptosis.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: